N4-(Bicyclo[1.1.1]pentan-1-yl)-6-chloropyrimidine-2,4-diamine
Description
N4-(Bicyclo[1.1.1]pentan-1-yl)-6-chloropyrimidine-2,4-diamine is a compound that features a unique bicyclo[1.1.1]pentane (BCP) scaffold. This structure is known for its high strain and three-dimensional character, making it an attractive bioisostere for various functional groups in drug design. The incorporation of the BCP unit can enhance the physicochemical properties of the compound, such as solubility, metabolic stability, and membrane permeability.
Properties
Molecular Formula |
C9H11ClN4 |
|---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
4-N-(1-bicyclo[1.1.1]pentanyl)-6-chloropyrimidine-2,4-diamine |
InChI |
InChI=1S/C9H11ClN4/c10-6-1-7(13-8(11)12-6)14-9-2-5(3-9)4-9/h1,5H,2-4H2,(H3,11,12,13,14) |
InChI Key |
NTSLEAPOFMPOBW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)NC3=CC(=NC(=N3)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(Bicyclo[11One common method for constructing the BCP core is through carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the installation of various substituents at the bridgehead positions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors for carbene insertion reactions and the development of efficient purification techniques to isolate the desired product. The scalability of the synthesis is crucial for industrial applications, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N4-(Bicyclo[1.1.1]pentan-1-yl)-6-chloropyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted pyrimidine derivatives.
Scientific Research Applications
N4-(Bicyclo[1.1.1]pentan-1-yl)-6-chloropyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals with enhanced solubility and metabolic stability.
Mechanism of Action
The mechanism of action of N4-(Bicyclo[1.1.1]pentan-1-yl)-6-chloropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The BCP scaffold can enhance the binding affinity of the compound to its target by providing a rigid and three-dimensional structure. This can lead to improved pharmacokinetic properties and increased efficacy. The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the BCP scaffold and are used as bioisosteres in drug design.
Cubanes: Another class of highly strained carbocycles with similar applications in materials science and drug discovery.
Higher bicycloalkanes: Compounds with larger ring systems that offer similar three-dimensional character and rigidity.
Uniqueness
N4-(Bicyclo[1.1.1]pentan-1-yl)-6-chloropyrimidine-2,4-diamine is unique due to its combination of the BCP scaffold with a pyrimidine ring. This structure provides a balance of rigidity and functional versatility, making it a valuable compound in various fields of research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
